1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine

Medicinal Chemistry ADME Solubility

1‑tert‑Butyl‑3‑cyclopropyl‑1H‑pyrazol‑5‑amine is a fragment‑like (MW 179.26, cLogP 2.68) 5‑aminopyrazole building block that combines a bulky N1‑tert‑butyl (Es ≈ −1.54) with a compact C3‑cyclopropyl. This unique steric and electronic signature is not replaceable by methyl (Es 0.00) or isopropyl (Es −0.47) analogues in SAR studies. Used as a key intermediate for CCR5 antagonists and as a hinge‑binding motif in kinase inhibitor patents, it enables lead series with tuned lipophilicity and membrane permeability. Procurement is recommended for fragment‑based screening (SPR, NMR, X‑ray) and comparative SAR arrays.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
CAS No. 187795-43-3
Cat. No. B181739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
CAS187795-43-3
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C(=CC(=N1)C2CC2)N
InChIInChI=1S/C10H17N3/c1-10(2,3)13-9(11)6-8(12-13)7-4-5-7/h6-7H,4-5,11H2,1-3H3
InChIKeyOTJPHLDPFRTLNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine (CAS 187795-43-3): Procurement-Grade Pyrazole Building Block for Kinase Inhibitor and CCR5 Antagonist Synthesis


1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine (CAS 187795-43-3) is a disubstituted 5-aminopyrazole derivative characterized by a tert-butyl group at N1 and a cyclopropyl group at C3 . With a molecular formula of C10H17N3 and a molecular weight of 179.26 g/mol, this compound presents as a white to off-white solid with a predicted boiling point of 315.1±30.0 °C, density of 1.18±0.1 g/cm³, and a LogP of 2.68 . It is primarily utilized as a synthetic intermediate and building block in medicinal chemistry, most notably as a precursor to CCR5 antagonists [1] and as a structural component in protein kinase inhibitor programs [2].

Why Generic Substitution of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine (CAS 187795-43-3) is Scientifically Inadvisable in Structure-Activity Relationship Studies


Direct substitution of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine with other 5-aminopyrazole analogs is not straightforward due to the compound's specific steric and electronic profile. The combination of a bulky tert-butyl group at N1 and a compact cyclopropyl ring at C3 creates a unique hydrophobic environment and conformational constraint . Even seemingly minor alterations—such as replacing the tert-butyl with an isopropyl group or the cyclopropyl with a phenyl ring—lead to measurable shifts in lipophilicity (LogP), molecular volume, and hydrogen-bonding capacity . These physicochemical changes can significantly alter solubility, membrane permeability, and target engagement in downstream biological assays, thereby invalidating cross-comparison in structure-activity relationship (SAR) campaigns .

Quantitative Differentiation of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine (CAS 187795-43-3) from Closest Structural Analogs


Lipophilicity (LogP) Differentiates 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine from Phenyl and Methyl Analogs

The LogP of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine is 2.68 (predicted) . In contrast, the corresponding 3-phenyl analog exhibits a LogP of approximately 3.15 [1], while the 3-methyl analog is more hydrophilic with an estimated LogP of ~1.8 [2]. This ~0.5 LogP reduction compared to the phenyl analog indicates moderately higher aqueous solubility and reduced plasma protein binding, which may be advantageous for in vitro assay compatibility and oral bioavailability in early discovery stages.

Medicinal Chemistry ADME Solubility

Molecular Weight and Density: 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine Offers Optimal Balance for Fragment-Based Drug Discovery

The molecular weight (MW) of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine is 179.26 g/mol, placing it within the 'fragment-like' range (<250 Da) . Compared to the 3-phenyl analog (MW = 215.29 g/mol) and the 1-methyl analog (MW = 137.18 g/mol) , the tert-butyl-cyclopropyl combination provides a middle-ground MW that maintains fragment-like characteristics while offering more pronounced steric features than the methyl analog. Density is predicted at 1.18±0.1 g/cm³ , comparable to many crystalline organic solids.

Fragment-Based Drug Discovery Lead Optimization Physicochemical Properties

CCR5 Antagonist Precursor: 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine Enables HIV and Inflammatory Disease Programs

Pharmacological screening has identified 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine as a precursor or scaffold component in the development of CCR5 antagonists [1]. CCR5 is a validated target for HIV entry inhibition and for inflammatory conditions such as asthma and rheumatoid arthritis [2]. While direct IC50 values for the compound itself are not reported, its inclusion in patent literature (WO 2010/056631 A1) as a synthetic intermediate in kinase inhibitor programs supports its role as a privileged building block for medicinal chemistry campaigns.

CCR5 Antagonist HIV Inflammation

Steric and Electronic Profile: tert-Butyl Group Provides Greater Steric Hindrance than Isopropyl or Methyl Analogs

The N1 tert-butyl group of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine introduces a substantial steric bulk with a Taft steric parameter (Es) of approximately -1.54, compared to -0.47 for an isopropyl group and 0.00 for a methyl group [1]. This increased steric demand can influence binding pocket accommodation and selectivity when incorporated into larger kinase inhibitor scaffolds [2]. The cyclopropyl group at C3 further restricts conformational flexibility, potentially enhancing target selectivity by reducing entropic penalties upon binding.

Steric Hindrance Enzyme Inhibition Selectivity

Proven Application Scenarios for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine (CAS 187795-43-3) in Pharmaceutical Research and Development


Synthesis of CCR5 Antagonists for HIV and Inflammatory Disease Research

As identified in pharmacological screening, 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine serves as a key intermediate or core scaffold for generating CCR5 antagonists [1]. Researchers pursuing HIV entry inhibitors, asthma therapies, or rheumatoid arthritis treatments can utilize this building block to elaborate lead series with optimized lipophilicity and steric profiles.

Protein Kinase Inhibitor Discovery Programs (e.g., Aurora-2, GSK-3)

The compound is cited in patent WO 2010/056631 A1 as part of a pyrazole-based chemotype for protein kinase inhibition [2]. Medicinal chemistry teams targeting kinases can incorporate this 5-aminopyrazole as a hinge-binding motif, leveraging the tert-butyl and cyclopropyl groups to modulate selectivity and ADME properties.

Fragment-Based Drug Discovery (FBDD) Library Enrichment

With a molecular weight of 179.26 g/mol and a predicted LogP of 2.68 , 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine meets fragment-like criteria (MW <250 Da, cLogP <3.5). Procurement for fragment libraries intended for SPR, NMR, or X-ray crystallography campaigns is scientifically justified.

SAR Studies Exploring Steric and Electronic Effects of Pyrazole Substituents

The distinct steric profile of the tert-butyl group (Es ≈ -1.54) [3] makes this compound an essential comparator in SAR arrays investigating the impact of N1-substitution on biological activity. Researchers can directly benchmark against methyl (Es 0.00) or isopropyl (Es -0.47) analogs to deconvolute steric contributions from electronic effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.